1-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
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Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2/c1-11-9-12(2)26(22-11)18-21-16-15(23(18)3)17(27)25(19(28)24(16)4)10-13-5-7-14(20)8-6-13/h5-9H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHCARSHFIVMLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pyrazole derivatives
are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. They have been successfully synthesized and their structures have been verified by employing elemental microanalysis, FTIR, and 1H NMR techniques.
Purine derivatives
, on the other hand, are part of many bioactive aromatic compounds that show clinical and biological applications. The indole scaffold, which is similar to purine, has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, helpful in developing new useful derivatives.
Biological Activity
The compound 1-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione , with a CAS number of 305868-69-3 , is a derivative of purine that has garnered attention due to its potential biological activities. This article reviews its synthesis, structural characteristics, and various biological activities supported by recent research findings.
- Molecular Formula : C₁₈H₁₇ClN₆O₂
- Molecular Weight : 384.82 g/mol
- Structure : The compound features a purine core substituted with a chlorobenzyl group and a pyrazole moiety, which contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antifungal, antibacterial, and potential anticancer properties.
Antifungal Activity
A study on similar pyrazole derivatives demonstrated significant antifungal activity against various fungal strains. The structure–activity relationship (SAR) suggested that the presence of the chlorobenzyl and dimethylpyrazole groups enhances antifungal potency. For instance:
- Compounds with phenyl substitutions were more effective against Corynespora cassiicola, achieving over 80% inhibition compared to controls .
Antibacterial Activity
The antibacterial efficacy of compounds related to this purine derivative was evaluated against both Gram-positive and Gram-negative bacteria. Notably:
- Compounds demonstrated moderate to high activity against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like chlorine in the benzyl ring was associated with enhanced antibacterial effects .
Anticancer Potential
Preliminary studies have indicated that derivatives of purine can exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the inhibition of key enzymes involved in nucleic acid synthesis or cell cycle regulation. Further investigations are needed to elucidate the specific pathways involved.
Case Studies
Several case studies highlight the biological activity of this compound:
- Antifungal Efficacy : In vitro tests showed that derivatives similar to this compound exhibited up to 70% control against Pseudoperonospora cubensis, comparable to standard antifungal agents like iprodione .
- Antibacterial Testing : A comparative study indicated that compounds with similar structures showed inhibition rates ranging from 52% to 79% against Pseudomonas syringae strains, suggesting a promising application in agricultural settings .
Research Findings and Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance, a study evaluated its effects on several tumor cell lines, revealing that derivatives of this compound exhibited significant cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapies .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. Research indicates that it can effectively inhibit protein kinases, which are crucial for tumor growth and metastasis. This action is particularly relevant in the context of targeted cancer therapies where selective inhibition of kinase activity can lead to reduced tumor proliferation .
Anti-inflammatory Properties
In addition to its anticancer effects, 1-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has demonstrated anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This application is particularly valuable in treating chronic inflammatory diseases such as arthritis .
Neuroprotective Effects
Preliminary research indicates that this compound may possess neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is a key factor in neurodegenerative diseases. Further studies are required to explore its potential as a therapeutic agent in conditions like Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Efficacy
A recent study published in Molecules examined the anticancer efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound significantly inhibited cell proliferation in multiple cancer cell lines and induced apoptosis through mitochondrial pathways .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, researchers synthesized a series of purine derivatives and tested their ability to inhibit specific kinases implicated in cancer signaling pathways. The results showed that the target compound effectively inhibited kinase activity at low micromolar concentrations, suggesting its potential as a lead compound for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
